Chlorhydrate d'arécaïdine

Vue d'ensemble

Description

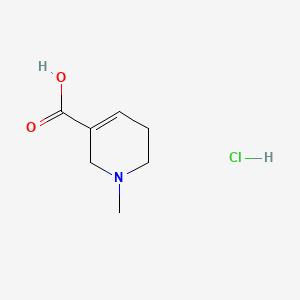

Le chlorhydrate d'arécaïdine est un composé chimique de formule moléculaire C7H12ClNO2 et d'une masse molaire de 177,63 g/mol . Il est dérivé de l'arécaïdine, un alcaloïde présent dans la noix d'arec, le fruit du palmier Areca catechu . Le this compound est connu pour ses propriétés bioactives et est utilisé dans diverses applications de recherche scientifique.

Applications De Recherche Scientifique

Arecaidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system and its potential use in treating neurological disorders.

Industry: Arecaidine hydrochloride is used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Arecaidine hydrochloride, a pyridine alkaloid, primarily targets the GABA (Gamma-Aminobutyric Acid) receptor and H±coupled amino acid transporter 1 (PAT1, SLC36A1) . GABA is a central inhibitory transmitter, and PAT1 is involved in the transport of amino acids .

Mode of Action

Arecaidine hydrochloride acts as a potent inhibitor for the uptake of GABA . By inhibiting GABA uptake, it increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . Arecaidine hydrochloride also competitively inhibits L-proline uptake by acting as a substrate of the H±coupled amino acid transporter 1 (PAT1, SLC36A1) .

Biochemical Pathways

Arecaidine hydrochloride affects the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . By inhibiting GABA uptake, arecaidine hydrochloride can enhance the inhibitory effects of GABA, potentially affecting various neurological processes .

Pharmacokinetics

It’s known that arecaidine hydrochloride is a substrate of the h±coupled amino acid transporter 1 (pat1, slc36a1), which may influence its absorption and distribution .

Result of Action

The inhibition of GABA uptake by arecaidine hydrochloride can lead to an increase in GABA concentration in the synaptic cleft, potentially affecting various neurological processes .

Action Environment

The action, efficacy, and stability of arecaidine hydrochloride can be influenced by various environmental factors. For instance, the presence of other constituents in areca nut, such as other alkaloids and nitrosation derivatives, may interact with arecaidine hydrochloride and affect its action . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of arecaidine hydrochloride, may also influence its action .

Analyse Biochimique

Biochemical Properties

Arecaidine hydrochloride plays a significant role in biochemical reactions, particularly as a GABA uptake inhibitor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the proton-coupled amino acid transporter 1 (PAT1, SLC36A1), where arecaidine hydrochloride acts as a substrate and competitively inhibits the uptake of L-proline . This interaction highlights its role in modulating amino acid transport and neurotransmitter regulation.

Cellular Effects

Arecaidine hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that arecaidine hydrochloride can induce DNA damage and increase the expression of oncogenes such as PCNA, Ki67, and B-Raf . Additionally, it affects cell proliferation and tumor cell growth, indicating its potential impact on cancer-related cellular processes .

Molecular Mechanism

The molecular mechanism of arecaidine hydrochloride involves its binding interactions with biomolecules and its role as an enzyme inhibitor. Arecaidine hydrochloride inhibits GABA uptake by binding to the GABA transporter, thereby increasing the extracellular concentration of GABA . This inhibition affects neurotransmission and can lead to various physiological effects. Additionally, arecaidine hydrochloride has been shown to modulate gene expression by influencing the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arecaidine hydrochloride can change over time. The compound is relatively stable under standard conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . Arecaidine hydrochloride has been shown to induce mutagenic effects in various tester strains, with its mutagenicity increasing over time and at higher concentrations .

Dosage Effects in Animal Models

The effects of arecaidine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to inhibit locomotor activity and modulate neurotransmitter levels . At higher doses, arecaidine hydrochloride can induce toxic effects, including DNA damage and increased risk of cancer . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Arecaidine hydrochloride is involved in several metabolic pathways, including its conversion from arecoline through hydrolysis . It interacts with enzymes such as GABA transaminase and monoamine oxidase, affecting the metabolism of neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Arecaidine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate for the proton-coupled amino acid transporter 1 (PAT1), which facilitates its uptake into cells . Additionally, arecaidine hydrochloride can accumulate in certain tissues, affecting its localization and overall distribution within the body .

Subcellular Localization

The subcellular localization of arecaidine hydrochloride is influenced by various targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le chlorhydrate d'arécaïdine peut être synthétisé par hydrolyse de l'arécoline, un autre alcaloïde présent dans la noix d'arec. La réaction d'hydrolyse implique l'utilisation de chaux (hydroxyde de calcium) pour convertir l'arécoline en arécaïdine . L'arécaïdine obtenue est ensuite mise en réaction avec de l'acide chlorhydrique pour former le this compound.

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de l'arécoline des noix d'arec, suivie de son hydrolyse et de sa réaction subséquente avec de l'acide chlorhydrique. Le procédé est optimisé pour la production à grande échelle afin de garantir un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'arécaïdine subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des amines secondaires.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où l'ion chlorure est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde, les amines et les thiols sont couramment utilisés.

Principaux produits formés :

Oxydation : Acides carboxyliques.

Réduction : Amines secondaires.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés bioactifs.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris ses effets sur le système nerveux central et son utilisation potentielle dans le traitement des troubles neurologiques.

Industrie : Le this compound est utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'action

Le this compound exerce ses effets principalement en inhibant la recapture de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur central . Cette inhibition augmente les niveaux d'acide gamma-aminobutyrique dans la fente synaptique, ce qui conduit à une neurotransmission inhibitrice accrue. Le composé interagit avec les transporteurs d'acide gamma-aminobutyrique, empêchant la réabsorption de l'acide gamma-aminobutyrique dans les neurones présynaptiques.

Composés similaires :

Guvacoline : Un autre composé apparenté, la guvacoline, partage des propriétés pharmacologiques similaires à l'arécaïdine.

Unicité du this compound : Le this compound est unique en raison de son action inhibitrice spécifique sur la recapture de l'acide gamma-aminobutyrique, ce qui en fait un outil précieux dans la recherche en neurosciences. Sa capacité à moduler les niveaux d'acide gamma-aminobutyrique dans le cerveau le distingue des autres composés similaires.

Comparaison Avec Des Composés Similaires

Guvacoline: Another related compound, guvacoline, shares similar pharmacological properties with arecaidine.

Uniqueness of Arecaidine Hydrochloride: Arecaidine hydrochloride is unique due to its specific inhibitory action on gamma-aminobutyric acid reuptake, making it a valuable tool in neuroscience research. Its ability to modulate gamma-aminobutyric acid levels in the brain distinguishes it from other similar compounds.

Activité Biologique

Arecaidine hydrochloride, a pyridine alkaloid derived from the areca nut (Areca catechu), has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Arecaidine hydrochloride is characterized by its ability to inhibit GABA uptake, acting as a substrate for the H+-coupled amino acid transporter 1 (PAT1) . Its melting point is approximately 260°C, and it has a boiling point of 266.7°C at 760 mmHg .

Pharmacological Effects

1. GABA Uptake Inhibition

Arecaidine hydrochloride is recognized as a potent inhibitor of GABA uptake, which may influence central nervous system (CNS) functions. This inhibition could have implications for treating neurological disorders by modulating neurotransmitter levels .

2. Antagonistic Activity on Muscarinic Acetylcholine Receptors

Recent studies have demonstrated that arecaidine and its derivatives exhibit antagonistic effects on muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Binding affinity studies revealed that certain hydroxylated esters of arecaidine have nanomolar binding constants for mAChR M1, indicating their potential as selective ligands .

Biological Activity Overview

Case Study: Salivary and Urinary Excretion of Arecaidine

A study involving participants who chewed betel nut indicated that arecaidine levels peaked in saliva within two hours post-consumption, with urinary excretion patterns mirroring salivary concentrations. This suggests a rapid absorption and metabolism of arecaidine following betel nut consumption .

Dose-Response Studies

In vitro studies have assessed the cytotoxic effects of arecaidine across various cell lines. The following table summarizes key findings:

| Cell Line | Effect | Arecaidine Concentration | Outcome |

|---|---|---|---|

| Human endothelial cells | Induced mesenchymal transformation | 5–20 μg/mL | Promoted fibrosis |

| Prostate cancer cells | Growth arrest in G2/M phase | >0.4 mM | Significant reduction in cell viability |

| Neuronal cells | Induced cell death | 50–200 μM | Increased apoptosis observed |

Propriétés

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDNPNYIBGXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-28-6 | |

| Record name | Arecaidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARECAIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Arecaidine Hydrochloride quantified in Arecae Pericarpium?

A: A study utilized High-Performance Liquid Chromatography (HPLC) to determine the concentration of Arecaidine Hydrochloride in Arecae Pericarpium []. The researchers employed a cation-exchange column and an acetonitrile-phosphoric acid mobile phase for separation, achieving accurate and reproducible quantification. This method facilitates quality control and multi-index evaluation of Arecae Pericarpium and its preparations.

Q2: What is the metabolic fate of Arecaidine Hydrochloride in a biological system?

A: While the provided abstracts don't directly address the metabolism of Arecaidine Hydrochloride, they delve into the metabolic conversion of Arecoline, a closely related alkaloid. Research shows that Arecoline is metabolized in rats into various compounds, including Arecoline 1-oxide, Arecaidine 1-oxide, Arecaidine, N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-l-cysteine, and an unidentified metabolite []. This information suggests potential metabolic pathways for Arecaidine Hydrochloride, warranting further investigation to confirm its specific metabolic profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.